molecular formula C12H10N2O3S B14596538 2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol CAS No. 60957-41-7

2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol

Cat. No.: B14596538
CAS No.: 60957-41-7
M. Wt: 262.29 g/mol
InChI Key: HSAQCXWSJXHMID-UHFFFAOYSA-N
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Description

2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, and a nitrophenol group, which is known for its electron-withdrawing properties. The combination of these functional groups imparts unique chemical and physical properties to the compound .

Preparation Methods

The synthesis of 2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol generally involves the condensation reaction between 5-methylthiophene-2-carbaldehyde and 4-nitrophenol. The reaction is typically carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction and high yield of the product.

Scientific Research Applications

2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its nitrophenol group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. These interactions can lead to the modulation of various cellular pathways, including apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar compounds to 2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol include other Schiff bases with thiophene and nitrophenol groups. Some examples are:

    2-{(E)-[(2-Hydroxyphenyl)methylidene]amino}-4-nitrophenol: This compound has a similar structure but with a hydroxyphenyl group instead of a methylthiophene group.

    2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-5-nitrophenol: This compound differs in the position of the nitro group on the phenol ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct electronic and steric properties that influence its reactivity and interactions with biological targets.

Properties

CAS No.

60957-41-7

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

2-[(5-methylthiophen-2-yl)methylideneamino]-4-nitrophenol

InChI

InChI=1S/C12H10N2O3S/c1-8-2-4-10(18-8)7-13-11-6-9(14(16)17)3-5-12(11)15/h2-7,15H,1H3

InChI Key

HSAQCXWSJXHMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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